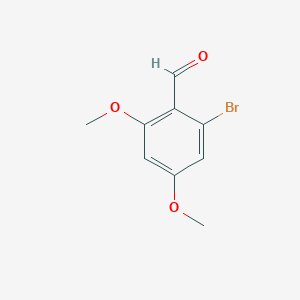2-Bromo-4,6-dimethoxybenzaldehyde
CAS No.: 81574-69-8
Cat. No.: VC5950290
Molecular Formula: C9H9BrO3
Molecular Weight: 245.072
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 81574-69-8 |
|---|---|
| Molecular Formula | C9H9BrO3 |
| Molecular Weight | 245.072 |
| IUPAC Name | 2-bromo-4,6-dimethoxybenzaldehyde |
| Standard InChI | InChI=1S/C9H9BrO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3 |
| Standard InChI Key | PEKSAHQVDKQWST-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C(=C1)Br)C=O)OC |
Introduction
Key Findings
2-Bromo-4,6-dimethoxybenzaldehyde (CAS 81574-69-8) is a brominated aromatic aldehyde with a molecular formula of and a molecular weight of 245.07 g/mol . This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its synthesis typically involves electrophilic aromatic substitution, leveraging the directing effects of methoxy groups to achieve regioselective bromination . Characterization via spectroscopic methods such as FTIR and GC-MS confirms the presence of functional groups, including the aldehyde () and bromine () . Handling requires strict safety protocols due to its hazardous properties, including respiratory and dermal irritation risks .
Physicochemical Properties
Structural and Molecular Characteristics
The compound crystallizes as a colorless to slightly yellowish solid with a melting point range of 143–146°C, as observed in analogous brominated benzaldehydes . Its density is approximately at 20°C, consistent with brominated aromatic compounds . The presence of methoxy groups increases solubility in polar organic solvents like methanol and chloroform, while the aldehyde group contributes to reactivity in nucleophilic additions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 245.07 g/mol | |
| Melting Point | 143–146°C | |
| Density | ||
| Solubility | Methanol, Chloroform |
Spectroscopic Data
-
FTIR: A strong absorption band at corresponds to the stretch, while the vibration of the aldehyde appears near . Methoxy groups () show peaks around .
-
GC-MS: The molecular ion peak () at aligns with the molecular weight of the compound .
Synthesis Methods
Bromination of 4,6-Dimethoxybenzaldehyde
The most direct route involves electrophilic bromination of 4,6-dimethoxybenzaldehyde using molecular bromine () in methanol or chloroform . A representative procedure is as follows:
-
Reaction Setup: A solution of 4,6-dimethoxybenzaldehyde (10.0 g, 60.1 mmol) in dry chloroform (80 mL) is stirred under argon.
-
Bromine Addition: Bromine (3.2 mL, 62.5 mmol) in chloroform (8 mL) is added dropwise at room temperature.
-
Heating: The mixture is heated to 60°C for 6 hours to ensure complete substitution.
-
Workup: After cooling, the solvent is removed under reduced pressure, and the residue is crystallized from methanol to yield the product .
This method achieves yields exceeding 85%, with purity confirmed by thin-layer chromatography (TLC; in hexane/ethyl acetate 6:4) .
Alternative Synthesis Using Potassium Bromate
To mitigate the hazards of handling liquid bromine, an alternative approach employs potassium bromate () as an in situ bromine source . In acidic conditions, generates bromine radicals, which participate in electrophilic substitution:
Procedure:
-
Acidification: Veratraldehyde (4,6-dimethoxybenzaldehyde) is dissolved in acetic acid.
-
Oxidation: is added gradually, and the mixture is stirred at 50°C for 4 hours.
-
Isolation: The product is filtered, washed with cold methanol, and dried under vacuum .
This method offers moderate yields (69–82%) and is scalable for industrial applications .
Characterization and Analytical Techniques
Thin-Layer Chromatography (TLC)
TLC analysis using hexane/ethyl acetate (6:4) as the mobile phase reveals a single spot at , confirming reaction completion and product homogeneity .
Fourier-Transform Infrared Spectroscopy (FTIR)
Key FTIR absorptions:
Gas Chromatography-Mass Spectrometry (GC-MS)
The mass spectrum displays a molecular ion peak at , consistent with the molecular weight of 2-bromo-4,6-dimethoxybenzaldehyde () .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The bromine atom serves as a handle for further functionalization. For example, Suzuki-Miyaura coupling with arylboronic acids yields biaryl aldehydes, precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) .
Agrochemicals
The compound is a precursor to herbicides and fungicides. Reaction with hydrazines generates Schiff bases, which exhibit antifungal activity against Fusarium species .
Ligand Design
In coordination chemistry, the aldehyde group can be condensed with amines to form tridentate ligands for transition metal catalysts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume